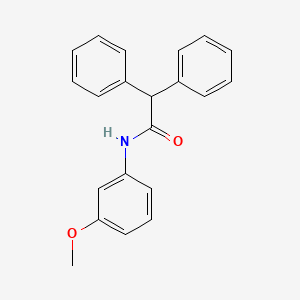![molecular formula C12H16N2O3S B5877850 N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) developed by Pfizer. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in immune and inflammatory responses. Inhibition of JAK3 has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide selectively inhibits JAK3 by binding to its ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the suppression of cytokine signaling and the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in both animal models and human patients. This results in a decrease in inflammation and immune cell activation, which can lead to the improvement of disease symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide is a potent and selective inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in immune and inflammatory responses. However, its specificity for JAK3 may limit its use in studying other JAK family members. Additionally, its effects on other signaling pathways may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide. One area of interest is its potential use in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more selective JAK3 inhibitors that may have fewer off-target effects. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in patients with autoimmune diseases.
Métodos De Síntesis
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide can be synthesized by several methods. One of the most common methods involves the reaction of 4-bromo-N-cyclopropylbenzamide with dimethylamine and sodium sulfonate in the presence of a palladium catalyst. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models of autoimmune diseases, this compound has been shown to reduce inflammation and improve disease symptoms. In clinical trials, this compound has demonstrated efficacy in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-cyclopropyl-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-14(2)18(16,17)11-7-3-9(4-8-11)12(15)13-10-5-6-10/h3-4,7-8,10H,5-6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZGQIUOWMBCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(acetylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5877772.png)
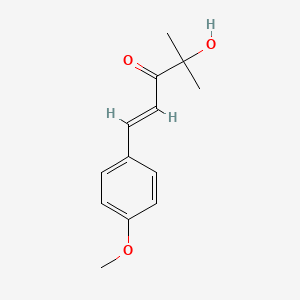
![ethyl 4-methyl-2-oxo-9-phenyl-2H-furo[2,3-h]chromene-8-carboxylate](/img/structure/B5877780.png)
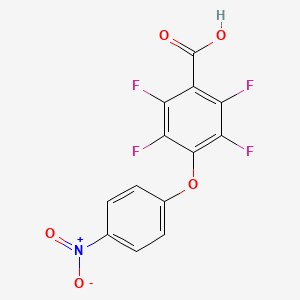
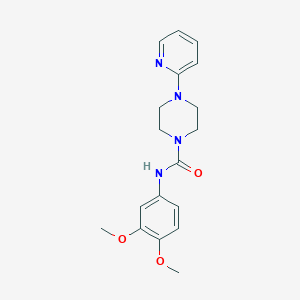
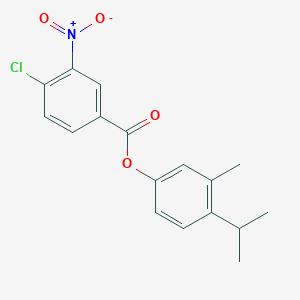
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
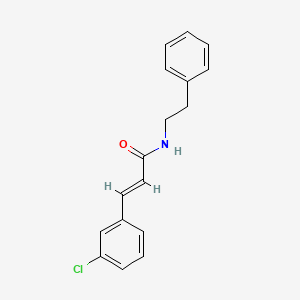
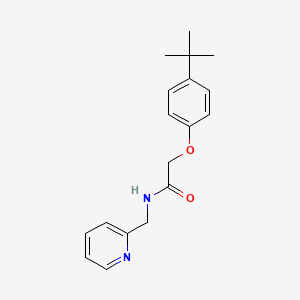
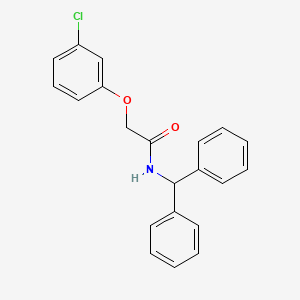
![N-[4-(diethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5877875.png)
